1-(3-Chlorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chlorophenyl group and a methoxy-benzodioxol group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde under reductive amination conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(3-CHLOROPHENYL)METHYL]PIPERAZINE: Lacks the methoxy-benzodioxol group, leading to different chemical and biological properties.
4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE: Lacks the chlorophenyl group, resulting in altered reactivity and applications.
Uniqueness
1-[(3-CHLOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is unique due to the presence of both the chlorophenyl and methoxy-benzodioxol groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C20H23ClN2O3/c1-24-18-10-16(11-19-20(18)26-14-25-19)13-23-7-5-22(6-8-23)12-15-3-2-4-17(21)9-15/h2-4,9-11H,5-8,12-14H2,1H3 |
InChI Key |
OSBNKSKUFUVEON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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